![molecular formula C12H13FO3 B1318840 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 889939-77-9](/img/structure/B1318840.png)
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
Overview
Description
“4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound . It is a derivative of tetrahydropyran-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, an improved process for the preparation of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide by a novel synthesis is described where methyl cyanoacetate is converted in eight operations or fewer to the desired product .Molecular Structure Analysis
The molecular formula of “4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid” is C12H13FO3 . The exact mass is 224.084869 Da .Scientific Research Applications
Biochemical Reagent
This compound can be used as a biochemical reagent in life science research, serving as a biological material or organic compound for various studies .
Pharmaceutical Intermediate
It may serve as an intermediate in pharmaceutical synthesis, aiding in the production of other chemical compounds .
Catalysis and Solvent
The compound could act as a catalyst or solvent in chemical reactions due to its solubility in water and organic solvents like alcohol and ether .
Targeting Specific Proteins
It might be used to target specific proteins or enzymes within biological systems, as part of drug development or therapeutic interventions .
properties
IUPAC Name |
4-(2-fluorophenyl)oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNYZPHABISIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589852 | |
Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889939-77-9 | |
Record name | 4-(2-Fluorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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